![molecular formula C13H20N2O4S2 B1341442 Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate CAS No. 774575-85-8](/img/structure/B1341442.png)
Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. It is an important intermediate in the synthesis of various molecules having pharmaceutical properties. The molecular formula of this compound is C13H20N2O4S2 and its molecular weight is 332.44 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule of 1 is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of 2 is L-shaped with the molecule being twisted at the C10 atom . The crystal structure of 1 adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions, while that of 2 features strong N–H…O hydrogen bonds and intermolecular interactions of the type N–H…N and C–H…N, resulting in a two-dimensional structure .Chemical Reactions Analysis
Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Scientific Research Applications
Synthesis of Novel Organic Compounds
“Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate” may serve as a useful building block or intermediate in the synthesis of several novel organic compounds. Similar derivatives of piperazine have been utilized to create amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Key Intermediate in Drug Synthesis
Compounds like the one are often key intermediates in the synthesis of drugs. For example, related compounds have been used in the synthesis of Vandetanib , an anti-cancer drug, and Crizotinib , used in cancer therapy.
Precursor to Biologically Active Natural Products
Such tert-butyl piperazine derivatives can also be precursors to biologically active natural products. A similar compound has been synthesized as a potential precursor to Indiacen A and Indiacen B , which are natural products with biological activity.
Intermediate of 1H-Indazole Derivatives
The compound could also be an intermediate in the synthesis of 1H-indazole derivatives, which are significant in various biological applications .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-thiophen-2-ylsulfonylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-13(2,3)19-12(16)14-6-8-15(9-7-14)21(17,18)11-5-4-10-20-11/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLDKEHFURBZIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589464 | |
Record name | tert-Butyl 4-(thiophene-2-sulfonyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate | |
CAS RN |
774575-85-8 | |
Record name | tert-Butyl 4-(thiophene-2-sulfonyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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